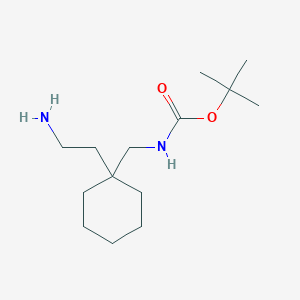

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-11,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBKNFMNMFIGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649599 | |

| Record name | tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-17-0 | |

| Record name | 1,1-Dimethylethyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong acids or bases to facilitate the removal of the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides .

Biology

In biological research, this compound is used to study the effects of carbamates on enzyme activity. It serves as a model compound to investigate the inhibition of enzymes such as acetylcholinesterase .

Medicine

In medicine, carbamates like tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate are explored for their potential use as prodrugs. These compounds can be designed to release active drugs in a controlled manner, improving the efficacy and safety of therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine . This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications where precise control of functional groups is required .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate

- Molecular Formula : C₁₄H₂₈N₂O₂

- Molecular Weight : 256.38 g/mol

- CAS Number : 886362-17-0

- Synonyms: Includes MFCD08272985, 2-(1-N-Boc-aminomethyl-cyclohexyl)ethylamine, and others .

Structural Features :

- Contains a cyclohexyl ring with a 2-aminoethyl substituent and a tert-butyl carbamate (Boc) protecting group on the methylene bridge.

- The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency: Compounds with electron-withdrawing groups (e.g., cyano in tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate) achieve higher yields (90%) due to stabilized intermediates . Steric hindrance (e.g., in tert-Butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) reduces yields (17–41%) .

Functional Group Impact: Aminoethyl vs. PEG Chains: The aminoethyl group in the target compound confers moderate lipophilicity, whereas PEG-modified derivatives (e.g., Boc-NH-PEG3) improve aqueous solubility for biological applications . Stereochemistry: Stereospecific variants (e.g., [(1R,2S,5S)-configured carbamates]) are critical for binding specificity in drug candidates .

Pharmacological Relevance: The target compound is primarily a synthetic intermediate, while analogs like 3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide are directly evaluated for opioid receptor activity . Boc-protected cyclohexylamines are versatile in drug discovery, enabling controlled deprotection for targeted amine reactivity .

Safety and Handling :

- The target compound’s hazards (H302, H314) exceed those of simpler analogs (e.g., tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, which lacks severe hazard classifications) .

Biological Activity

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate, with the CAS number 886362-17-0, is a carbamate compound that has garnered attention in biological research due to its potential effects on enzyme activity and pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is C14H28N2O2, with a molecular weight of approximately 256.39 g/mol. The structure includes a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with an aminoethyl side chain.

The primary mechanism of action for tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate involves the inhibition of specific enzymes, notably acetylcholinesterase (AChE). Carbamates like this compound are known to form stable complexes with AChE, leading to prolonged neurotransmitter action at synapses. This inhibition can be beneficial in therapeutic contexts but also raises concerns regarding toxicity and side effects.

Enzyme Inhibition

Research indicates that tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate acts as an inhibitor of AChE, which is crucial for regulating neurotransmitter levels in the nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Antitumor Activity

Some studies suggest that carbamates exhibit cytotoxic properties against various cancer cell lines. While specific data on tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate's antitumor efficacy is limited, structural similarities with other bioactive carbamates indicate potential for further investigation in cancer treatment.

Case Studies

- Enzyme Activity Studies : In vitro studies have demonstrated that tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate significantly inhibits AChE activity compared to control groups. The IC50 value was determined to be in the low micromolar range, indicating potent inhibitory effects.

- Cytotoxicity Assays : Preliminary cytotoxicity assays against human cancer cell lines revealed moderate activity, warranting further exploration into its potential as an anticancer agent.

Comparative Analysis

The following table summarizes key characteristics and biological activities of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate compared to similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity | IC50 (µM) |

|---|---|---|---|

| tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate | C14H28N2O2 | AChE Inhibition | Low micromolar |

| N-Boc-ethylenediamine | C8H16N2O2 | Enzyme Inhibition | 15 |

| N-Boc-N-methylethylenediamine | C9H18N2O2 | Moderate Cytotoxicity | 20 |

Applications in Medicinal Chemistry

The unique structure of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate allows it to serve as a protecting group for amines in peptide synthesis. This feature is particularly useful in drug development processes where selective protection and deprotection are required.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives with cyclohexyl scaffolds?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., N₂) with ligands like BINAP and catalysts such as Pd₂(dba)₃. For example, coupling pyrimidine intermediates with amino-cyclohexyl precursors in tetrahydrofuran (THF) at 65°C yields target compounds with >70% efficiency after column chromatography .

- Key Parameters : Reaction time (12–24 h), stoichiometric ratios (1:1.2 for amine:pyrimidine), and purification via silica gel chromatography with ethyl acetate/hexane gradients .

Q. What purification strategies are effective for isolating tert-butyl carbamate intermediates?

- Methodology : Employ sequential liquid-liquid extraction (e.g., EtOAc/water) followed by drying over Na₂SO₄ or MgSO₄. Final purification is achieved using flash column chromatography with optimized solvent systems (e.g., 10–30% EtOAc in hexane). For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients is recommended .

Q. How can structural characterization of tert-butyl carbamates be performed to confirm regiochemistry?

- Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) with high-resolution mass spectrometry (HRMS). For example, diagnostic peaks in ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and HRMS ([M+H]⁺ ions, e.g., m/z 356 for intermediates) confirm structural integrity .

Q. What safety protocols are critical when handling aminoethylcyclohexyl carbamates?

- Methodology : Use fume hoods for reactions involving volatile amines or chlorinated solvents. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store compounds at 2–8°C in airtight containers to minimize degradation .

Q. Which intermediates are commonly used to synthesize tert-butyl carbamate-based bioactive molecules?

- Methodology : Start with 1-(aminomethyl)cyclohexanamine derivatives. Protect amines with Boc groups (di-tert-butyl dicarbonate) before functionalizing with heterocycles (e.g., pyrimidines or pyrrolopyrimidines) via SNAr or Suzuki-Miyaura reactions .

Advanced Research Questions

Q. How do reaction mechanisms differ for stereoselective syntheses of trans- vs. cis-cyclohexyl carbamates?

- Methodology : Analyze transition states using density functional theory (DFT) to predict stereochemical outcomes. Experimentally, chiral auxiliaries (e.g., (R)-BINOL) or enantioselective hydrogenation (H₂/Pd-C) yield >90% ee for trans-isomers .

- Case Study : trans-4-Hydroxycyclohexyl carbamates show higher crystallinity due to axial-equatorial hydrogen bonding, confirmed by X-ray diffraction .

Q. What analytical techniques identify byproducts in multi-step carbamate syntheses?

- Methodology : Use LC-MS/MS to detect trace impurities (e.g., de-Boc byproducts or dimerized pyrimidines). For example, dimeric adducts (m/z 600–700) form during Pd-catalyzed couplings and are resolved via preparative TLC .

Q. How do solvent polarity and temperature affect cyclization reactions in carbamate synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF) accelerate intramolecular cyclization at 80–100°C, while THF favors stepwise pathways. Monitor reaction progress via in situ IR spectroscopy (C=O stretch at 1680–1720 cm⁻¹) .

Q. Can computational modeling predict the stability of tert-butyl carbamates under acidic/basic conditions?

- Methodology : Perform molecular dynamics (MD) simulations to assess Boc group hydrolysis rates. For instance, pH-dependent degradation (t₁/₂ = 2 h at pH <3) correlates with protonation of the carbamate oxygen .

Q. What strategies mitigate hygroscopicity in aminoethylcyclohexyl carbamate derivatives?

- Methodology : Co-crystallize with non-hygroscopic counterions (e.g., oxalate salts) or use lyophilization to stabilize amorphous forms. Store under nitrogen with desiccants (silica gel) to prevent water uptake .

Data Contradiction Analysis

- Issue : Conflicting reports on Boc group stability during nitro reduction (e.g., Fe/NH₄Cl vs. catalytic hydrogenation).

- Resolution : Fe/NH₄Cl in ethanol selectively reduces nitro groups without Boc cleavage, while H₂/Pd-C may cause partial deprotection. Validate via TLC (disappearance of nitro stretch at 1520 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.